4-amino-6-(diethylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide
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Overview
Description
4-amino-6-(diethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide is a compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
The synthesis of 4-amino-6-(diethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide typically involves multiple steps. One common method includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the intermediate obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the intermediate obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Chemical Reactions Analysis
4-amino-6-(diethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.
Scientific Research Applications
4-amino-6-(diethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-6-(diethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators .
Comparison with Similar Compounds
4-amino-6-(diethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide can be compared with other similar compounds, such as:
Pyrimidines: These compounds also contain nitrogen atoms in a six-membered ring and have similar biological activities.
Diazines: These compounds have two nitrogen atoms in the ring and are used in various pharmacological applications.
Quinolines: These compounds have a fused ring structure and are known for their antimalarial and anticancer properties
Properties
Molecular Formula |
C8H15N7O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-amino-6-(diethylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide |
InChI |
InChI=1S/C8H15N7O/c1-3-15(4-2)8-12-6(5(9)14-16)11-7(10)13-8/h16H,3-4H2,1-2H3,(H2,9,14)(H2,10,11,12,13) |
InChI Key |
UNSKAVWLYFAJJR-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N)/C(=N\O)/N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N)C(=NO)N |
Origin of Product |
United States |
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